molecular formula C18H24N4O2 B12174923 1-cyclopentyl-6-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-cyclopentyl-6-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B12174923
M. Wt: 328.4 g/mol
InChI Key: FSUSDLDJEJIFRC-UHFFFAOYSA-N
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Description

1-cyclopentyl-6-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound with a unique structure that combines cyclopentyl, methyl, tetrahydrofuran, pyrazolo, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentyl-6-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazolo[3,4-b]pyridine structure, followed by the introduction of the cyclopentyl and methyl groups. The final step involves the attachment of the tetrahydrofuran-2-ylmethyl group to the nitrogen atom of the carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-6-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes or as a lead compound for drug development.

    Medicine: The compound could have therapeutic potential, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-6-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-cyclopentyl-6-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide: shares structural similarities with other pyrazolo[3,4-b]pyridine derivatives, which may also have cyclopentyl, methyl, or tetrahydrofuran groups.

    Other pyrazolo[3,4-b]pyridine derivatives: These compounds may differ in the specific substituents attached to the core structure, leading to variations in their chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H24N4O2

Molecular Weight

328.4 g/mol

IUPAC Name

1-cyclopentyl-6-methyl-N-(oxolan-2-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C18H24N4O2/c1-12-9-15(18(23)19-10-14-7-4-8-24-14)16-11-20-22(17(16)21-12)13-5-2-3-6-13/h9,11,13-14H,2-8,10H2,1H3,(H,19,23)

InChI Key

FSUSDLDJEJIFRC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=NN(C2=N1)C3CCCC3)C(=O)NCC4CCCO4

Origin of Product

United States

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